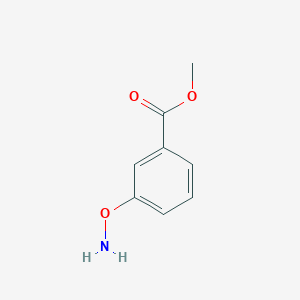

O-(3-Methoxycarbonylphenyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

methyl 3-aminooxybenzoate |

InChI |

InChI=1S/C8H9NO3/c1-11-8(10)6-3-2-4-7(5-6)12-9/h2-5H,9H2,1H3 |

InChI Key |

BUSWKCUJQMQHPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O 3 Methoxycarbonylphenyl Hydroxylamine

Strategic Approaches to the Formation of the O-N Bond in O-(3-Methoxycarbonylphenyl)hydroxylamine

The construction of the O-N linkage is a pivotal step in the synthesis of O-aryl hydroxylamines. Various strategic approaches have been developed to efficiently form this bond, each with its own set of advantages and limitations.

Direct O-Alkylation and Arylation Methods

Direct O-arylation of hydroxylamine (B1172632) or its derivatives with a suitable 3-methoxycarbonylphenyl electrophile represents a straightforward approach. However, the nucleophilic nature of both the oxygen and nitrogen atoms in hydroxylamine can lead to mixtures of N- and O-arylated products. To circumvent this, protected hydroxylamine equivalents are often employed.

One common strategy involves the use of N-hydroxyphthalimide (NHPI) as a hydroxylamine surrogate. organic-chemistry.org NHPI can be O-arylated with diaryliodonium salts to yield N-aryloxyimides, which upon subsequent hydrolysis, furnish the desired O-arylhydroxylamine. organic-chemistry.org This method benefits from mild reaction conditions and high yields. organic-chemistry.org Another approach is the O-alkylation of N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, with methanesulfonates, followed by deprotection to yield the O-substituted hydroxylamine. organic-chemistry.org

The Mitsunobu reaction provides a powerful tool for the O-derivatization of N-hydroxy compounds. researchgate.netorganic-chemistry.orgnih.gov This reaction facilitates the coupling of an alcohol with an acidic N-hydroxy compound, like N-hydroxyphthalimide, in the presence of a phosphine (B1218219) and an azodicarboxylate. organic-chemistry.orgnih.gov The reaction proceeds with inversion of configuration at the alcohol carbon and is known for its broad substrate scope. organic-chemistry.org

Oxidative Synthesis Routes for Hydroxylamine Derivatives

Oxidative methods provide an alternative pathway to hydroxylamine derivatives. The oxidation of secondary amines can yield N,N-disubstituted hydroxylamines. organic-chemistry.org For instance, choline (B1196258) peroxydisulfate (B1198043) has been utilized as an oxidizing agent for this transformation under green reaction conditions. organic-chemistry.org Another approach involves the reaction of magnesium amides with specific perbenzoate derivatives to form O-tert-Butyl-N,N-disubstituted hydroxylamines through direct N-O bond formation. organic-chemistry.org While these methods are effective for N,N-disubstituted hydroxylamines, their direct application to the synthesis of O-aryl hydroxylamines like this compound is less common and would require a subsequent N-deprotection step.

Reductive Pathways to N,O-Disubstituted Hydroxylamines Precursors

The reduction of oxime ethers is a well-established method for the synthesis of N,O-disubstituted hydroxylamines. nih.gov A key challenge in this approach is the selective reduction of the C=N bond without cleaving the labile N-O bond. nih.gov Traditional methods often rely on stoichiometric reducing agents like borohydrides. nih.gov More recently, catalytic methods have been developed. For example, asymmetric reduction of oximes using nickel catalysis under hydrogen pressure has been reported to produce N,O-disubstituted hydroxylamines in high yield and enantiomeric excess. nih.gov This approach could be adapted for the synthesis of a precursor to this compound, which would then undergo N-dealkylation.

Catalytic Approaches in this compound Synthesis

Transition metal catalysis has revolutionized the formation of C-N and C-O bonds, offering efficient and selective routes to a wide array of compounds, including O-aryl hydroxylamines.

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation. wikipedia.orgacsgcipr.orgmychemblog.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. mychemblog.com While primarily used for C-N bond formation, variations of this methodology have been developed for C-O bond formation, which is directly applicable to the synthesis of O-aryl hydroxylamines. organic-chemistry.orgnih.gov

A significant advancement in this area is the palladium-catalyzed O-arylation of hydroxylamine equivalents. organic-chemistry.orgnih.gov For instance, ethyl acetohydroximate has been successfully used as a hydroxylamine equivalent in Pd-catalyzed C-O cross-coupling reactions with aryl halides. nih.gov The success of this reaction is highly dependent on the use of bulky biarylphosphine ligands, which facilitate the C-O reductive elimination step under relatively mild conditions. nih.gov This method offers a broad substrate scope and short reaction times, making it an attractive route to O-arylhydroxylamines. organic-chemistry.orgnih.gov The resulting O-arylated products can be readily hydrolyzed to the free hydroxylamine. nih.gov

Other Transition Metal-Catalyzed Methodologies

While palladium catalysis is prominent, other transition metals have also been employed in the synthesis of aryl ethers and related compounds. The Ullmann condensation, a copper-catalyzed reaction, has historically been used for the formation of C-O bonds between aryl halides and alcohols or phenols. wikipedia.orgsynarchive.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org This methodology, while less common than palladium-catalyzed approaches for O-aryl hydroxylamine synthesis, remains a viable option.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. These principles aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comchembam.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. researchgate.net The Environmental Factor (E-Factor) offers another critical metric, defined as the ratio of the mass of waste generated to the mass of the desired product. chembam.comlibretexts.org A lower E-Factor signifies a greener process. libretexts.org

For a hypothetical synthesis of this compound, different synthetic routes would yield vastly different atom economies and E-Factors. For instance, a classical multi-step synthesis involving protecting groups would likely have a lower atom economy and a higher E-Factor compared to a more direct catalytic approach. The goal is to design a synthesis that maximizes the incorporation of starting material atoms into the final structure, thereby minimizing waste.

Interactive Table: Hypothetical Green Metrics for a Synthesis Route

The following table provides an illustrative calculation for a potential synthesis pathway. These values are theoretical and would depend on the actual experimental yield and waste streams.

| Metric | Formula | Illustrative Calculation | Implication for Green Synthesis |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | (167.16 / (MW Reactant A + MW Reactant B)) x 100 | A higher percentage indicates a more efficient reaction with less atomic waste. |

| E-Factor | Total Waste (kg) / Product (kg) | (Mass of Solvents + Byproducts) / Mass of Product | Lower values are preferable, with an ideal E-Factor of 0. libretexts.org |

A significant portion of waste in chemical manufacturing comes from solvents. rsc.org Developing sustainable reaction conditions involves replacing hazardous solvents with greener alternatives or eliminating them entirely. Traditional solvents like chlorinated hydrocarbons are being replaced by options such as water, supercritical fluids, ionic liquids, or bio-derived solvents. rsc.org Solvent-free reactions, conducted by grinding reactants together or using microwave irradiation, represent a particularly effective green chemistry approach. researchgate.net

Furthermore, the energy source for the synthesis is a key consideration. Photochemical reactions that utilize visible light are emerging as a green alternative to conventional heating, as they can often proceed under mild conditions without the need for catalysts or additives. rsc.org For the synthesis of this compound, exploring aqueous reaction media or high-temperature water could significantly reduce the environmental impact.

Interactive Table: Comparison of Solvent Systems

| Solvent Type | Examples | Advantages for Synthesis | Disadvantages |

| Traditional | Toluene (B28343), Dichloromethane | Good solubility for many organic compounds | Often toxic, volatile, and environmentally persistent |

| Green Solvents | Water, Ethanol, Supercritical CO₂ | Low toxicity, renewable, reduced environmental impact rsc.org | May have limited solubility for nonpolar substrates |

| Solvent-Free | Grinding, Microwave | Minimal waste, often faster reaction rates, simple work-up researchgate.net | Not suitable for all reaction types; potential for localized overheating |

Biocatalysis and chemoenzymatic methods offer powerful tools for green synthesis, leveraging the high selectivity and efficiency of enzymes. nih.gov These reactions typically occur in aqueous media under mild temperature and pressure conditions, significantly reducing energy consumption and hazardous waste. nih.gov

While a specific enzyme for the synthesis of this compound has not been identified, prospects lie in the engineering of existing enzymes. For example, engineered heme proteins have been developed as "nitrene transferases" that can utilize hydroxylamine, an inexpensive chemical feedstock, for amination reactions with water as the sole byproduct, representing a highly atom-economical approach. nih.govnih.gov Directed evolution could be used to tailor an enzyme for the specific C-N bond formation required to produce the target molecule. nih.gov Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, can also be employed to build complex molecules efficiently. nih.govrug.nl

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues

Achieving high selectivity is a central challenge in organic synthesis, ensuring that the correct bonds are formed at the desired positions (regioselectivity) and with the correct spatial orientation (stereoselectivity).

For the synthesis of this compound, regioselectivity is crucial to ensure the hydroxylamine moiety is attached to the phenyl ring at the C-3 position relative to the methoxycarbonyl group. This is typically controlled by the choice of starting materials. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, are effective for forming N-aryl bonds with high regioselectivity. organic-chemistry.org Another established method is the reduction of oxime ethers, which can be a valuable route for synthesizing N,O-disubstituted hydroxylamines with high step- and atom-economy. mdpi.com

While the parent molecule this compound is not chiral, the synthesis of its analogues may require stereocontrol. Advanced catalytic systems, including those based on iridium, have been shown to produce chiral hydroxylamine derivatives with excellent enantiomeric ratios. organic-chemistry.orgmdpi.com Such methods are critical for producing single-enantiomer compounds, which is often a requirement for biologically active molecules. These selective reactions facilitate the creation of complex molecular architectures without the need for cumbersome protecting groups, thereby shortening synthetic routes and reducing waste. rsc.orgresearchgate.net

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization and scale-up considerations. The primary goals are to ensure the process is safe, reliable, cost-effective, and environmentally sustainable.

Key parameters that must be optimized include reaction temperature, pressure, catalyst loading, and reaction time. For industrial-scale production of hydroxylamines, continuous reactors, such as bubble column reactors, may be preferred over batch reactors as they can offer improved productivity and safety. google.com

Downstream processing—the isolation and purification of the final product—is another critical aspect. On a large scale, purification methods like chromatography may be prohibitively expensive. Therefore, the synthetic route should be designed to minimize the formation of by-products that are difficult to separate from the desired product. Crystallization is often a more viable large-scale purification technique. A robust process must consistently produce this compound of the required purity and yield, with well-understood and controlled process parameters.

Chemical Reactivity and Mechanistic Investigations of O 3 Methoxycarbonylphenyl Hydroxylamine

Reactivity Profiling of the N-O Bond in O-(3-Methoxycarbonylphenyl)hydroxylamine

The reactivity of the nitrogen-oxygen (N-O) bond is a cornerstone of hydroxylamine (B1172632) chemistry, with its cleavage being a key step in many of its reactions. This cleavage can occur through two primary pathways: homolytic and heterolytic cleavage. Homolytic cleavage results in the formation of two radical species, whereas heterolytic cleavage yields an ion pair. The pathway taken is influenced by various factors, including the solvent, temperature, and the presence of catalysts or other reagents.

Studies on N-O Bond Homolytic and Heterolytic Cleavage

There is a lack of specific studies in the reviewed literature that investigate the homolytic versus heterolytic cleavage of the N-O bond in this compound. General studies on hydroxylamines indicate that the N-O bond is relatively weak and susceptible to cleavage. For instance, the N-O bond energy is typically in the range of 40-50 kcal/mol, making it one of the weaker single bonds to nitrogen. However, without specific experimental or computational data for this compound, any discussion on the preferred cleavage pathway remains speculative.

Influence of the 3-Methoxycarbonylphenyl Moiety on N-O Bond Lability

The electronic and steric properties of the 3-methoxycarbonylphenyl group are expected to modulate the lability of the N-O bond. The methoxycarbonyl group at the meta position is an electron-withdrawing group, which would influence the electron density across the aromatic ring and, consequently, on the oxygen atom of the hydroxylamine moiety. This electronic effect could potentially stabilize or destabilize the N-O bond, thereby affecting its susceptibility to cleavage. However, no empirical data or theoretical calculations were found to quantify this influence for this compound.

Elucidation of Reaction Mechanisms Involving this compound

Understanding the detailed reaction mechanisms of this compound would require the use of advanced analytical techniques to identify and characterize transient intermediates.

Application of Advanced Spectroscopic Techniques for Intermediate Characterization

A thorough mechanistic investigation would typically employ a suite of spectroscopic methods. Techniques such as in situ Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR) for radical intermediates, and UV-Vis spectroscopy could provide valuable information on the species formed during a reaction. More advanced techniques like X-ray Absorption Spectroscopy, Nuclear Resonance Vibrational Spectroscopy, and Resonance Raman could offer deeper insights into the electronic and geometric structures of short-lived intermediates. Unfortunately, no published studies were identified that apply these techniques to reactions involving this compound.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways, calculating activation energies, and predicting the structures of transition states and intermediates. Such studies would be invaluable in complementing experimental findings and providing a detailed, molecular-level understanding of the reactivity of this compound. A search of computational chemistry databases and the broader scientific literature did not yield any DFT or other quantum chemical studies focused on this specific molecule and its reaction mechanisms.

Kinetic and Thermodynamic Characterization of Transformations of this compound

To fully characterize the reactivity of this compound, kinetic and thermodynamic data are essential. Kinetic studies would provide information on reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. Thermodynamic studies would determine the energetics of reactions, including enthalpy and entropy changes, which govern the position of chemical equilibria. The absence of such fundamental data in the literature for this compound prevents a quantitative assessment of its chemical transformations.

Determination of Reaction Rates and Rate Expressions

The study of reaction kinetics for this compound involves determining how the rate of a reaction is influenced by the concentration of reactants and other experimental conditions. The rate of reactions involving hydroxylamines, such as oxidation or condensation, is often dependent on factors like pH, temperature, and the presence of catalysts. numberanalytics.comorientjchem.org For instance, in the oxidation of hydroxylamine, the rate law can exhibit dependence on both hydrogen ion concentration and the concentration of the hydroxylamine itself. orientjchem.org

A typical rate expression for a reaction involving this compound (ArONH₂) and a substrate (S) might take the form:

Rate = k[ArONH₂]ⁿ[S]ᵐ

where 'k' is the rate constant, and 'n' and 'm' are the orders of the reaction with respect to each reactant. These orders must be determined experimentally. wpmucdn.com For many reactions of hydroxylamine derivatives, the kinetics are found to be pseudo-first-order when one reactant is in large excess. doi.orgnih.gov The rate law for the oxidation of hydroxylamine by hexachloroiridate(IV), for example, is expressed as -d[IrCl₆²⁻]/dt = k[IrCl₆²⁻][NH₂OH]tot, indicating a first-order dependence on each reactant. nih.gov

Below is an illustrative data table showing hypothetical kinetic data for a reaction of this compound.

| Experiment | Initial [ArONH₂] (M) | Initial [Substrate] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

Analysis of Activation Parameters and Transition States

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide crucial insights into the transition state of a reaction. These parameters are derived from the temperature dependence of the rate constant, as described by the Eyring equation. wpmucdn.com Theoretical calculations and experimental studies on hydroxylamine and its derivatives have been used to model transition states and determine activation barriers. researchgate.netresearchgate.net

For example, the thermal decomposition of hydroxylamine derivatives involves significant activation energies, with values reported between 28 and 32 kcal/mol for dissociation and subsequent oxidation. dtic.mil Theoretical studies on the reaction of hydroxylamine with phenyl acetate (B1210297) have calculated Gibbs free energy barriers (ΔG‡) for N-acylation to be around 24.9 kcal/mol when catalyzed by another hydroxylamine molecule. researchgate.net These values are influenced by the specific reaction mechanism, such as whether the process is a direct attack or involves catalysis. researchgate.net

The transition state is the highest energy point on the reaction coordinate. princeton.edu For reactions involving this compound, the structure of the transition state will depend on the specific transformation. In an amination reaction, for example, the transition state would involve the formation of a new N-C or N-N bond. In electrophilic aromatic substitution, it would be a high-energy carbocation intermediate known as an arenium ion. uci.edu The stability of this transition state is a key determinant of the reaction rate. A moderate decrease in the entropy of activation is often observed when a precursor complex is formed, suggesting a more ordered transition state. orientjchem.org

| Reaction Type | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 298 K) |

|---|---|---|---|

| Hydroxylamine Decomposition dtic.mil | 28 - 32 | - | - |

| N-Acylation (Catalyzed) researchgate.net | - | - | ~24.9 |

| O-Acylation (Catalyzed) researchgate.net | - | - | ~28.4 |

| Unimolecular Decomposition researchgate.net | - | - | ~50 |

Isotope Effects as Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by comparing the reaction rates of molecules substituted with different isotopes. princeton.edu The origin of the KIE lies in the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a C-H bond has a higher zero-point energy than a C-D bond. baranlab.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu

For reactions of this compound, KIEs can provide evidence for specific mechanistic steps. For example, in a reaction involving proton transfer from the hydroxylamine nitrogen, substituting the N-H proton with deuterium (B1214612) (N-D) would be expected to result in a significant primary KIE (kH/kD > 1). nih.gov Studies on the oxidation of hydroxylamine have shown large KIEs, with values of kH/kD up to 9.8, suggesting that proton transfer is involved in the rate-limiting step. nih.gov

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step but is located at or near the reaction center. These effects are typically smaller (kH/kD close to 1) and provide information about changes in hybridization at the carbon atom during the reaction. wpmucdn.com Isotopic labeling can also be used as a tracer to follow the path of atoms through a reaction, for instance, by using ¹⁸O or ¹⁵N labeling in the hydroxylamine moiety. researchgate.netresearchgate.netrsc.org

Functional Group Transformations and Derivatizations of this compound

Transformations of the Methoxycarbonyl Group (e.g., Ester Hydrolysis, Transesterification, Amide Formation)

The methoxycarbonyl group (-COOCH₃) on the phenyl ring is a versatile functional group that can undergo several common transformations.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(aminooxy)benzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of methanol.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.

Amide Formation (Amidation): The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often called aminolysis, can be slow and may require heating or catalysis. The product would be 3-(aminooxy)-N-substituted-benzamide.

The electronic influence of the meta-positioned aminooxy group (-O-NH₂) can affect the reactivity of the ester. While it is an ortho, para-director, its inductive effect might slightly influence the electrophilicity of the carbonyl carbon.

Reactivity of the Hydroxylamine Functionality (e.g., Oxime Formation, Aminations)

The hydroxylamine functionality is the most reactive site for many transformations of this compound.

Oxime Formation: O-arylhydroxylamines react with aldehydes and ketones to form O-substituted oximes. wikipedia.orgbyjus.com The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. numberanalytics.comchemtube3d.comscribd.com This reaction is often catalyzed by weak acids. byjus.com The resulting O-phenyl oxime ethers are stable compounds with applications in organic synthesis. scribd.com

Aminations: O-substituted hydroxylamines are effective aminating agents, capable of transferring the amino group to various substrates. nih.govnih.gov They can be used for the N-amination of heterocyclic compounds and in C-H amination reactions. nih.govnih.gov For example, O-arylhydroxylamines can react with arenes or other nucleophiles to introduce an amino group, often under metal-free conditions or with catalysis. nih.govresearchgate.net

| Reactant | Reaction Type | Product |

|---|---|---|

| Acetone | Oxime Formation | Acetone O-(3-methoxycarbonylphenyl) oxime |

| Benzaldehyde | Oxime Formation | Benzaldehyde O-(3-methoxycarbonylphenyl) oxime |

| Pyridine | N-Amination | 1-Amino-pyridinium salt derivative |

| Grignard Reagent (R-MgBr) | Amination | Primary amine (R-NH₂) |

Reactivity at the Phenyl Ring of this compound

The reactivity of the phenyl ring is governed by the two substituents: the aminooxy group (-O-NH₂) and the methoxycarbonyl group (-COOCH₃). Their electronic effects determine the rate and regioselectivity of substitution reactions.

The aminooxy group (-O-NH₂) is an activating group and an ortho, para-director . The oxygen atom's lone pairs can be donated into the ring through resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions.

The methoxycarbonyl group (-COOCH₃) is a deactivating group and a meta-director . It withdraws electron density from the ring both inductively and by resonance, destabilizing the arenium ion, particularly when the positive charge is adjacent to it (as in ortho and para attack).

When both groups are present, the powerful activating and directing effect of the -O-NH₂ group dominates. makingmolecules.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the aminooxy group (positions 2, 4, and 6). Position 4 is para to the -O-NH₂ group and ortho to the -COOCH₃ group. Position 6 is ortho to the -O-NH₂ group. Position 2 is ortho to the -O-NH₂ group and meta to the -COOCH₃ group. Steric hindrance may also play a role in favoring one position over another.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.commasterorganicchemistry.comfishersci.co.uk The aromatic ring of this compound is not strongly activated for SNAr because the methoxycarbonyl group is only moderately deactivating and there is no suitable leaving group. Therefore, SNAr reactions are generally not favorable for this compound under standard conditions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the competing directing effects of its two substituents.

The methoxycarbonyl group is a deactivating, meta-directing group. wikipedia.orglibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to it (C5). libretexts.org

In this compound, these effects combine to determine the ultimate regioselectivity. The positions on the aromatic ring are influenced as follows:

Position 2: ortho to the -ONH₂ group and ortho to the -COOCH₃ group.

Position 4: para to the -ONH₂ group and ortho to the -COOCH₃ group.

Position 5: meta to the -ONH₂ group and meta to the -COOCH₃ group.

Position 6: ortho to the -ONH₂ group and para to the -COOCH₃ group.

The activating ortho, para-directing effect of the -ONH₂ group and the deactivating meta-directing effect of the -COOCH₃ group create a complex regiochemical landscape. The hydroxylamine group strongly activates the positions ortho and para to it (2, 4, and 6), while the methoxycarbonyl group directs to position 5. Given that activating groups typically control the substitution pattern, electrophilic attack is most likely to occur at the positions activated by the hydroxylamine moiety. chemistrytalk.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -ONH₂ | Relation to -COOCH₃ | Predicted Reactivity |

|---|---|---|---|

| 2 | ortho | ortho | Activated, but sterically hindered |

| 4 | para | ortho | Highly activated |

| 5 | meta | meta | Deactivated |

| 6 | ortho | para | Activated |

Based on this analysis, substitution is most favored at the C4 position, which is para to the strongly activating hydroxylamine group, and to a lesser extent at the C6 position.

Metal-Catalyzed Cross-Coupling and C-H Functionalization Reactions

O-Aryl hydroxylamines can participate in metal-catalyzed cross-coupling reactions, serving as versatile building blocks in organic synthesis.

Palladium- and copper-catalyzed reactions are common for forming C-N bonds. organic-chemistry.orgorganic-chemistry.org In this context, the nitrogen atom of this compound can act as a nucleophile in coupling reactions with aryl halides or triflates. For instance, palladium-catalyzed cross-coupling with aryl bromides, chlorides, and iodides has been shown to be effective for a range of hydroxylamines, yielding N-arylhydroxylamine products. organic-chemistry.orgstrath.ac.uk Such a reaction would involve the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the hydroxylamine, and subsequent reductive elimination to form the new C-N bond.

Table 2: Hypothetical Metal-Catalyzed N-Arylation Reactions

| Reactants | Catalyst System | Product Type |

|---|---|---|

| This compound + Aryl Iodide | CuI, 1,10-phenanthroline, Cs₂CO₃ | N-Aryl-O-(3-methoxycarbonylphenyl)hydroxylamine |

Direct C-H functionalization is a powerful tool for modifying aromatic rings without pre-functionalization. These reactions often rely on a directing group to achieve regioselectivity. acs.org While the existing functional groups on this compound are not typical directing groups for C-H activation, derivatization of the hydroxylamine nitrogen, for instance into an amide, could potentially direct a transition metal catalyst to activate an adjacent C-H bond (C2 or C4). acs.org

Rearrangement Reactions Originating from this compound Derivatives

Derivatives of this compound are potential precursors for various intramolecular rearrangements, leading to structurally diverse products.

rsc.orgrsc.org-Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org They are classified by an order term [i,j] that denotes the number of atoms over which the bond migrates in each fragment. wikipedia.orgnumberanalytics.com While bunri-u.ac.jpbunri-u.ac.jp-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are very common in organic synthesis, numberanalytics.comuh.edursc.orgrsc.org-sigmatropic rearrangements are exceedingly rare.

For O-aryl hydroxylamine derivatives, the most commonly observed sigmatropic shift is the bunri-u.ac.jpbunri-u.ac.jp-rearrangement, particularly in N-aryl-O-vinyl or N-allyl-O-aryl systems. rsc.orgrsc.orgnih.gov There is no significant literature precedent for a rsc.orgrsc.org-sigmatropic rearrangement involving this class of compounds. A hypothetical rsc.orgrsc.org-rearrangement would require a significantly different molecular framework than that provided by simple derivatives of this compound to allow for a concerted transition state involving two four-atom fragments.

Other Intramolecular Rearrangements

While rsc.orgrsc.org-rearrangements are not characteristic, other intramolecular rearrangements are well-documented for related structures. A key example is the acid-catalyzed rearrangement of O-phenylhydroxylamines, which is mechanistically related to the Bamberger rearrangement. bunri-u.ac.jpwikipedia.orgacs.org

This reaction typically proceeds via protonation of the oxygen atom, followed by heterolytic cleavage of the N-O bond. This generates an ion-molecule pair, likely consisting of a phenoxenium ion and an ammonia molecule. bunri-u.ac.jp This intermediate pair can then recombine, with the ammonia molecule attacking the aromatic ring, primarily at the ortho and para positions, to form aminophenols after rearomatization. bunri-u.ac.jp The reaction often shows a strong preference for the formation of the ortho-aminophenol, indicating a high degree of intramolecularity. bunri-u.ac.jp

For a derivative of this compound, this rearrangement would lead to the formation of substituted aminophenols.

Table 3: Predicted Products of Acid-Catalyzed Rearrangement

| Starting Material Derivative | Reaction Condition | Major Product | Minor Product |

|---|

The specific ratio of ortho to para products would depend on the reaction conditions and the electronic influence of the methoxycarbonyl group on the stability of the cationic intermediate. tdl.org

Advanced Applications of O 3 Methoxycarbonylphenyl Hydroxylamine in Organic Synthesis

O-(3-Methoxycarbonylphenyl)hydroxylamine as a Versatile Synthetic Intermediate

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of nitrogen atoms into organic molecules. Its reactivity is characterized by the presence of an electron-withdrawing methoxycarbonyl group on the phenyl ring, which influences the properties of the N-O bond.

Electrophilic Aminating Agent in C-N Bond Formations

Hydroxylamine (B1172632) derivatives bearing electron-withdrawing groups on the nitrogen or oxygen atom are effective electrophilic aminating agents. wikipedia.orgnih.gov This reactivity stems from the polarization of the N-O bond, rendering the nitrogen atom susceptible to nucleophilic attack. The presence of the 3-methoxycarbonylphenyl group in this compound enhances the electrophilicity of the nitrogen atom, making it a competent reagent for the formation of carbon-nitrogen bonds.

In a general sense, electrophilic amination involves the reaction of a carbanion or other nucleophile with an electrophilic nitrogen source. wikipedia.org O-Arylhydroxylamines can serve this purpose, reacting with a variety of carbon nucleophiles to furnish aminated products. The reaction proceeds via nucleophilic attack on the nitrogen atom, with the aryloxy group acting as a leaving group. The presence of an electron-withdrawing group, such as the methoxycarbonyl group, stabilizes the departing aryloxide, thereby facilitating the reaction. While specific studies on this compound are not prevalent, the principles of electrophilic amination using related O-arylhydroxylamines are well-established. wiley-vch.denih.gov

Table 1: Examples of Electrophilic Amination Reactions Using Hydroxylamine Derivatives

| Nucleophile | Aminating Agent | Product | Reference |

| Grignard Reagents | O-Sulfonyloximes | Primary Amines | wiley-vch.de |

| Enolates | Azo Compounds | α-Amino Carbonyls | wikipedia.org |

| Organocuprates | O-Benzyl Hydroxylamine | Aryl Amines | wiley-vch.de |

Precursor for Nitrogen-Containing Synthons

Substituted hydroxylamines are crucial precursors for a variety of nitrogen-containing synthons, which are fundamental building blocks in the synthesis of more complex molecules. nih.gov this compound can be envisioned as a precursor to a range of reactive intermediates. For instance, under appropriate conditions, it could generate nitrenoid-like species. Nitrenoids, being electron-deficient, are highly electrophilic and can react with various nucleophiles. wikipedia.org

Furthermore, hydroxylamine derivatives are utilized in visible-light photochemistry to generate nitrogen-radicals, which can then participate in a variety of synthetic transformations. nih.govpkusz.edu.cn The specific substitution on the hydroxylamine can be tailored to modulate the redox properties of the resulting radical species. The methoxycarbonyl group on the phenyl ring of this compound would influence the electronic properties of any derived radical intermediates.

Synthesis of Nitrogen- and Oxygen-Containing Heterocycles Utilizing this compound

O-Arylhydroxylamines are key reagents in the construction of various heterocyclic scaffolds containing both nitrogen and oxygen atoms. Their utility in this context is a cornerstone of modern synthetic organic chemistry.

Construction of Isoxazoles and Isoxazolidines

Isoxazoles: The synthesis of isoxazoles, a class of five-membered heterocycles, can be achieved through various methods involving hydroxylamine derivatives. nih.govorganic-chemistry.orgnanobioletters.com One common strategy is the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. While hydroxylamine hydrochloride is frequently used, O-substituted hydroxylamines can also participate in related transformations. A prominent method for isoxazole (B147169) synthesis is the [3+2] cycloaddition of nitrile oxides with alkynes. Nitrile oxides can be generated in situ from aldoximes, which in turn can be prepared from aldehydes and hydroxylamines.

Isoxazolidines: Isoxazolidines are saturated five-membered N,O-containing heterocycles and are valuable scaffolds in medicinal chemistry. nih.gov A primary route to isoxazolidines is the 1,3-dipolar cycloaddition of nitrones with alkenes. mdpi.com Nitrones can be synthesized from the condensation of aldehydes or ketones with N-substituted hydroxylamines. Alternatively, the cyclization of unsaturated hydroxylamines can also yield isoxazolidines. nih.gov this compound could, in principle, be N-alkylated or N-allylated and then undergo intramolecular cyclization to form isoxazolidine (B1194047) rings. Additionally, direct reactions of hydroxylamines with α,β-unsaturated ketones can lead to the formation of isoxazolidine derivatives. researchwithrowan.comresearchgate.net

Table 2: General Methods for the Synthesis of Isoxazoles and Isoxazolidines

| Heterocycle | Synthetic Method | Starting Materials | Reference |

| Isoxazole | Reaction with 1,3-dicarbonyls | Hydroxylamine, β-diketone | nih.govmdpi.com |

| Isoxazole | [3+2] Cycloaddition | Nitrile Oxide, Alkyne | mdpi.com |

| Isoxazolidine | 1,3-Dipolar Cycloaddition | Nitrone, Alkene | mdpi.com |

| Isoxazolidine | Intramolecular Cyclization | Unsaturated Hydroxylamine | nih.govnih.gov |

Preparation of Other Complex Heterocyclic Scaffolds

The versatility of O-arylhydroxylamines extends to the synthesis of a broader range of complex heterocyclic systems. For example, O-arylhydroxylamines can be used in the direct synthesis of benzofurans. This transformation involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of a strong acid, proceeding through a proposed condensation- nih.govnih.gov-sigmatropic rearrangement-cyclization cascade. organic-chemistry.org The nature of the substituent on the aryl ring can influence the outcome of such reactions.

Moreover, hydroxylamine derivatives are instrumental in synthesizing heterocycles containing endocyclic N-hydroxy groups, which are of interest in medicinal chemistry. nih.gov The strategic incorporation of the N-O bond from reagents like this compound can lead to novel molecular architectures with potential biological activity.

Strategic Incorporation of this compound in Complex Molecule Synthesis

The strategic use of this compound in the total synthesis of complex molecules would leverage its ability to introduce a nitrogen atom or to form a key heterocyclic ring system. For instance, in a multi-step synthesis, the hydroxylamine moiety could be introduced early on and then carried through several steps before being transformed into a crucial functional group or cyclized to form a heterocyclic core.

Approaches to Natural Product Synthesis

While specific applications of this compound in total synthesis are not extensively documented, the broader class of O-substituted hydroxylamines plays a crucial role in the synthesis of natural products. nih.gov These reagents are particularly valuable for introducing nitrogen- and oxygen-containing functionalities with high levels of control.

One key strategy involves the use of O-aryl hydroxylamines in organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements to form new carbon-nitrogen and carbon-oxygen bonds. For instance, N-arylated O-cyclopropyl hydroxamates can undergo a facile rearrangement to produce substituted tetrahydroquinolines, a common scaffold in alkaloids. nih.gov This suggests a potential pathway where this compound could be N-acylated and subsequently reacted with a suitable partner to initiate a cascade reaction, leading to complex heterocyclic systems. The methoxycarbonyl group on the aromatic ring could serve to modulate the electronic properties of the aryl group, influencing the reactivity and outcome of the rearrangement.

Furthermore, O-aryl hydroxylamines are precursors for the synthesis of substituted benzofurans, a motif present in numerous natural products. organic-chemistry.orgnih.gov A palladium-catalyzed O-arylation of a hydroxylamine equivalent, followed by an in-situ organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement, provides a direct route to these heterocycles. organic-chemistry.org The substitution pattern on the O-aryl hydroxylamine is critical in determining the final structure of the benzofuran.

The table below illustrates the scope of a palladium-catalyzed O-arylation of ethyl acetohydroximate, a hydroxylamine equivalent, with various aryl bromides, showcasing the versatility of this method for preparing a range of O-aryl hydroxylamines that could be precursors in natural product synthesis.

| Aryl Bromide | Ligand | Yield (%) |

| 4-tert-butylbromobenzene | t-BuBrettPhos | 96 |

| 4-bromobiphenyl | t-BuBrettPhos | 95 |

| 2-bromonaphthalene | t-BuBrettPhos | 94 |

| 3-bromo-N,N-dimethylaniline | t-BuBrettPhos | 91 |

| 3-bromopyridine | t-BuBrettPhos | 85 |

| Data sourced from a study on the Pd-catalyzed O-arylation of ethyl acetohydroximate. organic-chemistry.org |

Design of Pharmaceuticals and Agrochemicals via this compound

The hydroxylamine moiety is a key pharmacophore in a variety of biologically active compounds. O-substituted hydroxylamines, in particular, have garnered significant interest in medicinal chemistry and agrochemical research. nih.govmdpi.com The this compound scaffold presents several features that are attractive for the design of new therapeutic and crop protection agents.

The O-aryl hydroxylamine core can act as a mimic of alkylperoxy intermediates in enzymatic reactions. nih.gov For example, O-benzylhydroxylamine derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer and immune disorders. nih.gov Structure-activity relationship studies on these inhibitors have shown that substitution on the aromatic ring significantly impacts their potency. The methoxycarbonyl group in this compound could engage in specific hydrogen bonding interactions within an enzyme's active site, potentially enhancing binding affinity and selectivity. nih.gov

The following table presents the inhibitory activity of various substituted O-benzylhydroxylamines against IDO1, demonstrating the influence of aryl substitution on biological activity.

| Substituent on Phenyl Ring | IC50 (µM) |

| H | 0.81 |

| 2-OH | >100 |

| 4-OH | >100 |

| 3-Cl | 0.23 |

| 4-F | 0.44 |

| Data from a study on O-alkylhydroxylamines as IDO1 inhibitors. nih.gov |

In agrochemical design, the hydroxylamine functionality is present in several pesticides. The unique electronic and steric properties of the this compound could be leveraged to develop novel herbicides, insecticides, or fungicides with improved efficacy and selectivity. The ester functionality also provides a handle for further derivatization, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability.

Derivatization Strategies of this compound for Enhanced Synthetic Utility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies aimed at modifying its reactivity, selectivity, and stability.

Modification for Improved Reactivity, Selectivity, and Stability

The reactivity of the hydroxylamine moiety can be tuned by modifying the electronic properties of the aromatic ring. The methoxycarbonyl group at the meta position of this compound acts as an electron-withdrawing group, which can influence the nucleophilicity of the nitrogen and oxygen atoms. Further modifications to the aromatic ring or the ester group could be employed to fine-tune this reactivity.

For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a variety of amides or other ester derivatives. These modifications would alter the steric and electronic environment around the hydroxylamine, potentially leading to enhanced selectivity in reactions such as N-amination or O-arylation.

Stability is another critical aspect, as primary hydroxylamines can be unstable in the presence of certain transition metals. rsc.org The aryl group in this compound provides some degree of stability. This stability can be further enhanced by N-protection, as discussed in the following section. The choice of substituents on the aryl ring can also impact the stability and handling of the reagent. For example, O-(4-Nitrophenyl)hydroxylamine is a stable reagent used for the synthesis of chiral methyl groups. biosynth.com

Temporary Protecting/Activating Group Strategies

The use of temporary protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. wikipedia.org For hydroxylamines, both the nitrogen and oxygen atoms can be protected.

A variety of protecting groups commonly used in peptide synthesis are suitable for the N,O-protection of hydroxylamine. researchgate.net For this compound, the nitrogen atom can be protected with groups such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). These protecting groups render the hydroxylamine less prone to oxidation and other side reactions, allowing for the manipulation of other functional groups within the molecule. The choice of protecting group is crucial, as it must be stable to the reaction conditions and easily removable when desired.

Conversely, the O-aryl group can itself be considered an activating group in certain contexts. In electrophilic amination reactions, O-aryl hydroxylamines with electron-withdrawing groups on the aryl ring, such as O-(2,4-dinitrophenyl)hydroxylamine, act as potent aminating agents. nih.govrsc.org The aryl group functions as a good leaving group, facilitating the transfer of the amino group to a nucleophile. The methoxycarbonyl group in this compound, being electron-withdrawing, could similarly activate the N-O bond, making it a useful reagent for electrophilic amination under the right conditions.

Contributions of this compound to Catalyst and Ligand Development

While the direct application of this compound as a catalyst or ligand is not widely reported, its structural features suggest potential in this area. The nitrogen and oxygen atoms of the hydroxylamine moiety can act as a bidentate ligand, coordinating to a metal center.

The design of the ligand is crucial for controlling the outcome of a metal-catalyzed reaction. The this compound scaffold provides several points for modification to create a library of ligands with varying steric and electronic properties. The aromatic ring can be further functionalized, and the methoxycarbonyl group can be converted into other functionalities that can either coordinate to the metal or influence the ligand's properties through steric or electronic effects.

For example, conversion of the ester to a phosphine (B1218219) or an N-heterocyclic carbene precursor could lead to novel multidentate ligands. The stability of primary hydroxylamines in the presence of transition metals can be an issue, but ligand design incorporating intramolecular hydrogen bonds has been shown to stabilize the hydroxylamine moiety within a metal complex. rsc.org This suggests that with appropriate design, stable and effective catalysts and ligands based on the this compound scaffold could be developed for a range of catalytic transformations.

Retrosynthetic Analysis and Design of Synthetic Routes Involving O 3 Methoxycarbonylphenyl Hydroxylamine

Foundational Principles of Retrosynthetic Disconnection Applied to O-(3-Methoxycarbonylphenyl)hydroxylamine

The core of retrosynthetic analysis lies in the logical disconnection of bonds to reveal simpler precursor molecules, known as synthons. For this compound, several key disconnections can be proposed based on its functional groups: the ether linkage, the hydroxylamine (B1172632) moiety, and the ester group on the aromatic ring.

A primary disconnection strategy targets the C–O bond of the ether linkage. This bond can be disconnected to yield a phenoxide equivalent and a hydroxylamine synthon. This approach is guided by the principle of disconnecting bonds that can be formed through reliable and well-established chemical reactions. In the forward synthesis, this would correspond to a nucleophilic substitution reaction, such as a Williamson ether synthesis.

Another logical disconnection point is the N-O bond of the hydroxylamine functionality. This disconnection would lead to an amine synthon and an oxidizing agent or an O-electrophilic species. However, forming N-O bonds can sometimes be challenging and may require specific reagents to avoid side reactions.

The ester group also presents a disconnection opportunity. It can be retrosynthetically disconnected to a carboxylic acid and methanol. This corresponds to a standard esterification reaction in the forward synthesis.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Bond Cleaved | Resulting Synthons | Corresponding Forward Reaction |

| C(aryl)-O Bond | Aryl C–O | 3-Methoxycarbonylphenol synthon, Hydroxylamine synthon | Nucleophilic aromatic substitution or Williamson ether synthesis variation |

| N-O Bond | N–O | 3-Methoxycarbonyl aniline (B41778) synthon, Oxidizing agent | Oxidation of an amine or reaction with an O-electrophile |

| C(carbonyl)-O Bond | Ester C–O | 3-Hydroxybenzoic acid synthon, Methanol | Fischer-Speier esterification |

These foundational disconnections provide a roadmap for developing various synthetic strategies. The choice of the most effective disconnection depends on factors such as the availability of starting materials, the efficiency of the corresponding forward reactions, and the potential for chemoselectivity issues.

Key Functional Group Interconversions (FGIs) and Their Retrosynthetic Implications

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. icj-e.org For this compound, several FGIs can be strategically employed.

For instance, the hydroxylamine group can be retrosynthetically derived from a nitro group. A nitro group is an excellent precursor as it can be introduced onto an aromatic ring via electrophilic nitration and subsequently reduced to a hydroxylamine under controlled conditions. This FGI simplifies the retrosynthesis to a substituted nitrobenzene (B124822) derivative.

Similarly, the ester group can be viewed as an FGI product of a carboxylic acid. This allows for the disconnection to the more fundamental 3-hydroxybenzoic acid. The carboxylic acid could, in turn, be derived from the oxidation of a methyl group on the aromatic ring, further simplifying the starting material.

Another important FGI involves the interconversion of amines and amides. scribd.com While not directly present in the target molecule, if a synthetic route proceeds through an aniline derivative, protecting the amine as an amide can be a strategic move to control its reactivity during subsequent transformations. scribd.com The amide can then be hydrolyzed to reveal the free amine when needed.

Table 2: Strategic Functional Group Interconversions (FGIs) in the Retrosynthesis of this compound

| Target Functional Group | Precursor Functional Group | Transformation (Forward Synthesis) | Retrosynthetic Advantage |

| -ONH2 (Hydroxylamine) | -NO2 (Nitro) | Partial reduction | Simplifies synthesis to a nitroaromatic precursor |

| -COOCH3 (Ester) | -COOH (Carboxylic Acid) | Esterification | Leads to a more fundamental starting material |

| -COOH (Carboxylic Acid) | -CH3 (Methyl) | Oxidation | Utilizes a simple, commercially available toluene (B28343) derivative |

| -NH2 (if an intermediate) | -NHCOCH3 (Amide) | Hydrolysis | Protects the amine during other reactions |

The strategic use of FGIs significantly expands the range of possible synthetic routes, allowing for more flexible and efficient synthetic planning.

Convergent and Divergent Synthetic Planning for this compound-derived Targets

For a target derived from this compound, a convergent approach might involve synthesizing the substituted phenylhydroxylamine core and another complex fragment independently. These two pieces would then be coupled in a final step. For example, if the hydroxylamine nitrogen is to be part of a larger heterocyclic system, the this compound could be one key intermediate, and the rest of the heterocycle could be the other.

In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to create a library of structurally related compounds. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Starting with this compound as a core scaffold, a divergent synthesis could be employed to generate a variety of derivatives. For instance, the hydroxylamine moiety could be reacted with a range of aldehydes and ketones to form a library of oximes. The ester group could be hydrolyzed to the carboxylic acid and then converted into a series of amides or other esters.

Table 3: Comparison of Convergent and Divergent Strategies for this compound Derivatives

| Strategy | Description | Application Example | Advantages |

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | Synthesis of a complex drug molecule where this compound is one of several building blocks. | Higher overall yield, allows for parallel synthesis, easier purification of intermediates. |

| Divergent | A common intermediate is used to generate a library of related compounds. | Creation of a library of oxime or amide derivatives of this compound for biological screening. | Efficient for producing many related compounds, ideal for SAR studies. |

The choice between a convergent and divergent approach depends on the ultimate goal of the synthesis, whether it is the efficient production of a single complex target or the exploration of a chemical space around a core scaffold.

Computational and AI-Assisted Retrosynthetic Route Generation

The integration of AI in synthesis planning does not replace the chemist but rather serves as a powerful assistant, augmenting their intuition and knowledge with data-driven insights to accelerate the design and optimization of synthetic routes. preprints.org

Advanced Spectroscopic Characterization and Analytical Methodologies for O 3 Methoxycarbonylphenyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of "O-(3-Methoxycarbonylphenyl)hydroxylamine" in solution. It provides precise information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the aromatic protons of the phenyl ring typically appear as a complex pattern of signals in the downfield region of the spectrum. The methoxy (B1213986) (-OCH₃) protons of the ester group characteristically present as a sharp singlet, while the amine (-NH₂) protons of the hydroxylamine (B1172632) group also appear as a distinct signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the ester group, the carbon of the methoxy group, and the various carbons of the aromatic ring. mdpi.com The chemical shifts of these signals are indicative of their electronic environment. organicchemistrydata.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 135 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Amine (NH₂) | Variable | - |

| Carbonyl (C=O) | - | ~160 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for establishing detailed connectivity and spatial relationships within the "this compound" molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in assigning the relative positions of protons on the aromatic ring by revealing their spin-spin coupling networks. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This technique is crucial for unequivocally assigning the carbon signals of the aromatic ring and the methoxy group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This technique can help to determine the preferred conformation of the molecule in solution by identifying through-space interactions. mdpi.com

Dynamic NMR (DNMR) techniques, including Exchange Spectroscopy (EXSY), can be employed to study dynamic processes such as conformational changes or chemical exchange. For "this compound," these methods could potentially be used to investigate the rotation around the C-O and N-O bonds, providing insights into the molecule's flexibility and the energy barriers associated with different conformations. researchgate.netnih.govfrontiersin.org

Isotopic labeling, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful tool for tracing reaction pathways and elucidating reaction mechanisms involving "this compound". nih.govrsc.org By selectively enriching certain positions, it becomes possible to follow the fate of these atoms during a chemical transformation using NMR spectroscopy, providing unambiguous evidence for proposed mechanistic steps. nih.govcore.ac.uksci-hub.se

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of "this compound" by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular ion peak confirms the compound's molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, offers valuable clues about the molecule's structure. libretexts.org Common fragmentation pathways for this compound might include the loss of the methoxy group, the carbonyl group, or the entire methoxycarbonyl moiety, as well as cleavages associated with the hydroxylamine group. nih.govyoutube.comwvu.edu

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 167.06 |

| [M - OCH₃]⁺ | Loss of methoxy group | 136.05 |

| [M - COOCH₃]⁺ | Loss of methoxycarbonyl group | 108.04 |

| [C₇H₇O₂]⁺ | Benzoyl cation derivative | 123.04 |

Note: The observed m/z values may vary slightly depending on the ionization method and instrument calibration.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and structural analysis.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for its functional groups. vscht.cznist.govnist.gov Key vibrational modes include the N-H stretching of the amine group, the C=O stretching of the ester, the C-O stretching vibrations, and various C-H and C=C stretching and bending modes of the aromatic ring. masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations that cause a change in polarizability. nih.gov For "this compound," Raman spectra can be particularly useful for observing the vibrations of the aromatic ring and other symmetric vibrations that may be weak or absent in the IR spectrum. nih.govresearchgate.netresearchgate.netmdpi.com

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 | 3300 - 3500 |

| C=O (Ester) | Stretching | 1700 - 1750 | 1700 - 1750 |

| C-O (Ester) | Stretching | 1000 - 1300 | 1000 - 1300 |

| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A typical crystallographic analysis would involve the following steps:

Crystal Growth: Growing single crystals of this compound of sufficient size and quality is the first and often most challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C8H9NO3 |

| Formula Weight | 167.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.567 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 772.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.438 |

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis of this compound and its Derivatives

Chromatographic methods are essential for separating, identifying, and quantifying chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for the analysis of this compound and its derivatives, with the choice depending on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Methodology: A solution of the sample is injected into the HPLC system. The components of the mixture are separated as they pass through the column. A detector, commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly, is used to detect the separated components as they elute from the column. The retention time is used for identification, and the peak area is proportional to the concentration, allowing for quantitative analysis.

Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization agent for hydroxylamines is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Methodology: The sample, either neat or after derivatization, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The vapor is swept onto the column by an inert carrier gas (e.g., helium or nitrogen). The separated components are detected as they exit the column, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Hypothetical GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 300 °C |

Theoretical and Computational Chemistry Studies on O 3 Methoxycarbonylphenyl Hydroxylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on DFT or ab initio methods, would be essential to elucidate the electronic structure of O-(3-Methoxycarbonylphenyl)hydroxylamine. fortunejournals.comresearchgate.net Such studies would involve the calculation of molecular orbital energies (HOMO-LUMO gap), electron density distribution, and partial atomic charges. researchgate.net This information is fundamental to understanding the molecule's stability, reactivity, and the nature of its chemical bonds. Analysis of the bonding, for instance through Natural Bond Orbital (NBO) analysis, could reveal details about hyperconjugative interactions and charge delocalization within the molecule. rsc.org

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms.

Transition State Localization and Energy Barrier Calculations

To understand the kinetics of reactions involving this compound, it would be necessary to locate the transition states for potential reaction pathways and calculate the associated activation energy barriers. researchgate.netrsc.org For example, in reactions such as N-O bond cleavage or reactions at the ester group, computational methods can map the potential energy surface to identify the lowest energy path from reactants to products. rsc.orgrsc.org

Solvent Effects in Computational Studies

The inclusion of solvent effects is crucial for accurate computational modeling of reactions in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used to understand how the solvent environment influences the structure, stability, and reactivity of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. researchgate.netnih.govnih.govmdpi.com Comparing these predicted spectra with experimentally obtained data serves as a critical validation of the computational methods and the calculated molecular structure. For instance, theoretical 1H and 13C NMR chemical shifts can be calculated and compared to experimental spectra to confirm the molecular structure. researchgate.netmdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound and its interactions with other molecules, including solvent molecules or biological macromolecules. mdpi.comcore.ac.ukresearchgate.netresearchgate.net MD simulations can model the movement of atoms over time, offering a picture of intermolecular interactions, such as hydrogen bonding, and how the molecule behaves in a condensed phase. nih.gov

Supramolecular Chemistry and Non Covalent Interactions Involving O 3 Methoxycarbonylphenyl Hydroxylamine

Design Principles for Supramolecular Assemblies Incorporating Hydroxylamine (B1172632) Moieties

The rational design of supramolecular assemblies hinges on the predictable and directional nature of non-covalent interactions. nih.govresearchgate.net Key interactions leveraged in molecular assembly include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. nso-journal.org The goal is to create molecular components, or "synthons," that contain specific recognition sites capable of directing their assembly into larger, well-defined architectures. rsc.org

Hydroxylamine moieties are particularly valuable in supramolecular design for several reasons:

Directional Hydrogen Bonding: The -NH2 group of the hydroxylamine can act as a hydrogen bond donor, while both the nitrogen and oxygen atoms can serve as hydrogen bond acceptors. This multivalency allows for the formation of robust and intricate hydrogen-bonded networks.

Coordination Sites: The nitrogen and oxygen atoms can act as ligands, coordinating with metal ions to form metallo-supramolecular structures.

Reactivity: The hydroxylamine group can participate in reversible covalent bond formation, a key aspect of dynamic covalent chemistry, which allows for the creation of adaptive and responsive materials. nih.gov

The design of a supramolecular system incorporating O-(3-Methoxycarbonylphenyl)hydroxylamine would involve considering how its specific functional groups can be programmed to interact. The combination of the hydroxylamine's hydrogen bonding capacity with the π-stacking potential of the phenyl ring and the acceptor capacity of the ester group allows for the creation of multi-dimensional networks with tunable properties. mdpi.com

Hydrogen Bonding Networks Involving the Hydroxylamine and Ester Groups

Hydrogen bonds are highly directional, electrostatic interactions that play a crucial role in determining the structure of molecular solids. In this compound, both the hydroxylamine and the methoxycarbonyl (ester) groups are key participants in forming these networks.

The hydroxylamine group (-ONH2) presents multiple opportunities for hydrogen bonding:

Donors: The two hydrogen atoms on the nitrogen are strong hydrogen bond donors.

Acceptors: The lone pair of electrons on the oxygen atom and the lone pair on the nitrogen atom can both act as hydrogen bond acceptors.

The ester group (-COOCH3) primarily acts as a hydrogen bond acceptor:

Acceptors: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the ether oxygen (O-CH3) is a weaker acceptor.

These donor and acceptor sites can interact to form various predictable patterns or motifs, such as chains, sheets, or more complex three-dimensional lattices. rsc.orgnih.gov For example, a common interaction would involve the N-H of a hydroxylamine group on one molecule donating a hydrogen bond to the carbonyl oxygen (C=O) of the ester group on a neighboring molecule. This could lead to the formation of one-dimensional chains, which can then be further organized by other, weaker interactions.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group (Molecule 1) | Acceptor Atom (Molecule 2) | Type of Interaction | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydroxylamine (-NH ₂) | Carbonyl Oxygen (O =C) | Strong | 15 - 30 |

| Hydroxylamine (-NH ₂) | Hydroxylamine Oxygen (O -N) | Moderate | 10 - 20 |

| Hydroxylamine (-NH ₂) | Ester Ether Oxygen (-O -CH₃) | Weak | 5 - 15 |

| Hydroxylamine (-NH ₂) | Hydroxylamine Nitrogen (N -H₂) | Weak | 5 - 12 |

Note: The energy values are typical ranges for these types of hydrogen bonds and can vary based on the specific molecular environment and geometry.

π-Stacking and Aromatic Interactions of the 3-Methoxycarbonylphenyl Moiety

The 3-methoxycarbonylphenyl group provides a platform for aromatic interactions, primarily π-stacking, which are crucial for the organization of molecules in the solid state. nih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. libretexts.org The nature and strength of these interactions are highly dependent on the substituents on the ring.

The methoxycarbonyl group is electron-withdrawing, which reduces the electron density of the phenyl ring and creates a non-uniform distribution of charge (a quadrupole moment). This influences the preferred geometry of π-stacking interactions:

Parallel-Displaced: This is the most common and energetically favorable geometry for substituted benzenes. The rings are parallel, but one is offset relative to the other. This arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces.

Sandwich: In this configuration, the rings are stacked directly on top of each other. This is generally less favorable for substituted benzenes due to electrostatic repulsion but can be stabilized by strong dispersion forces.

T-shaped (Edge-to-Face): Here, the edge of one aromatic ring (the positive C-H bonds) points towards the face of another (the electron-rich π-cloud).

The interplay between π-stacking of the phenyl rings and the hydrogen bonding from the other functional groups can lead to highly ordered, layered crystal structures. nih.govrsc.org

Table 2: Geometries of Aromatic π-π Interactions

| Interaction Geometry | Description | Typical Inter-planar Distance | Typical Interaction Energy (kJ/mol) |

|---|---|---|---|

| Parallel-Displaced | Rings are parallel but laterally offset. | 3.3 - 3.8 Å | 5 - 15 |

| Sandwich | Rings are parallel and directly overlapping. | 3.3 - 3.8 Å | < 10 |

| T-shaped (Edge-to-Face) | The edge of one ring points to the face of another. | ~5.0 Å (H to centroid) | 5 - 10 |

Note: Values are general approximations for benzene (B151609) and substituted benzene derivatives. nih.gov

Host-Guest Chemistry and Molecular Recognition of this compound